molecular formula C11H11N3O3 B1419827 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid CAS No. 1152561-56-2

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1419827
CAS No.: 1152561-56-2
M. Wt: 233.22 g/mol
InChI Key: UCADPYGTXRQUBE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-3-yloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(pyridin-2-yloxy)-1H-pyrazole-4-carboxylic acid
  • 1,3-dimethyl-5-(pyridin-4-yloxy)-1H-pyrazole-4-carboxylic acid
  • 1,3-dimethyl-5-(quinolin-3-yloxy)-1H-pyrazole-4-carboxylic acid

Uniqueness

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADPYGTXRQUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
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1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

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